Regioisomeric Differentiation: Indazol-6-yl vs. Indazol-3-yl Substitution Directs Divergent Biological Recognition
The target compound's 1H-indazol-6-yl substitution pattern is regiospecifically distinct from the 1H-indazol-3-yl regioisomer. In published SAR on indazole-based inhibitors, substitution at the C6 position versus C5 position produces quantitatively divergent biological readouts. For example, in a series of fifteen C5- and C6-substituted indazole derivatives evaluated as monoamine oxidase inhibitors, C5-substituted compounds achieved MAO-B IC₅₀ values in the range of 0.0025–0.024 µM, while C6-substituted analogs displayed a distinct potency profile with submicromolar but generally higher IC₅₀ values [1]. Only one C6-substituted derivative (5c) showed submicromolar inhibition of MAO-A (IC₅₀ = 0.745 µM). This demonstrates that the indazole substitution position is not interchangeable and directly governs target selectivity and potency [1]. The 6-yl regioisomer of this compound versus the 3-yl analog (2-(2,5-dioxopyrrolidin-1-yl)-N-(1H-indazol-3-yl)acetamide, catalogued separately by BenchChem ) represents a structurally distinct chemical entity with a different hydrogen-bonding presentation to biological targets, as the indazole N1–N2 vector and C6-amide orientation differ fundamentally between the two regioisomers.
| Evidence Dimension | Indazole substitution position (C6 vs. C5 vs. C3) and resultant biological activity divergence |
|---|---|
| Target Compound Data | 1H-indazol-6-yl substitution; no published IC₅₀ data available for this specific compound |
| Comparator Or Baseline | C5-substituted indazole MAO-B inhibitors: IC₅₀ = 0.0025–0.024 µM; C6-substituted indazole MAO-B inhibitors: submicromolar range; indazol-3-yl regioisomer (CAS not specified): distinct catalog entry with different substitution pattern [1] |
| Quantified Difference | C5 vs. C6 indazole substitution yields >10-fold difference in MAO-B IC₅₀ range; regioisomer distinction is qualitative but structurally unambiguous |
| Conditions | Recombinant human MAO-A and MAO-B enzyme inhibition assays (fluorometric); vendor catalog structural comparison [1] |
Why This Matters
Procurement of the correct regioisomer (6-yl, not 3-yl) is critical because indazole substitution position is a primary determinant of target selectivity and potency; substitution at the wrong position cannot serve as a scientifically valid proxy.
- [1] C̆ižmáriková, R. et al. (2023). Indazole Derivatives as Novel Inhibitors of Monoamine Oxidase and D-Amino Acid Oxidase. Medicinal Chemistry Research. C5-substituted MAO-B IC₅₀ range: 0.0025–0.024 µM; C6-substituted derivative 5c: MAO-A IC₅₀ = 0.745 µM. View Source
